![molecular formula C20H27N3OS B3816255 N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B3816255.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide
Übersicht
Beschreibung
N-[1-(cyclohexylmethyl)-3-piperidinyl]-1,3-benzothiazole-5-carboxamide, commonly known as BTA-1, is a benzothiazole derivative that has been widely studied for its potential therapeutic applications. BTA-1 is known to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Wissenschaftliche Forschungsanwendungen
BTA-1 has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its antitumor activity. Several studies have shown that BTA-1 can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. BTA-1 has also been shown to have antiviral activity against hepatitis C virus and herpes simplex virus. Additionally, BTA-1 has been studied for its anti-inflammatory effects and has been shown to reduce inflammation in animal models of arthritis and colitis.
Wirkmechanismus
The mechanism of action of BTA-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. BTA-1 has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. BTA-1 has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
BTA-1 has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and antiviral activity, BTA-1 has been shown to induce apoptosis (programmed cell death) in cancer cells. BTA-1 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). Additionally, BTA-1 has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BTA-1 for lab experiments is its well-established synthesis method. BTA-1 is also relatively stable and can be stored for extended periods of time. However, one limitation of BTA-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, BTA-1 has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several potential future directions for research on BTA-1. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. BTA-1 has also been shown to have synergistic effects with certain chemotherapeutic drugs, such as cisplatin and doxorubicin. Another potential future direction is the development of more soluble derivatives of BTA-1, which could improve its bioavailability and effectiveness. Additionally, further studies are needed to establish the safety and efficacy of BTA-1 in humans, which could open up new avenues for therapeutic applications.
Conclusion
In conclusion, BTA-1 is a benzothiazole derivative that has been widely studied for its potential therapeutic applications. Its antitumor, antiviral, and anti-inflammatory effects make it a promising candidate for further research. While its mechanism of action is not fully understood, BTA-1 has been shown to inhibit certain enzymes and signaling pathways that are involved in cell proliferation, survival, and inflammation. While there are some limitations to its use in lab experiments, BTA-1 has the potential to be a valuable tool for researchers in a variety of fields.
Eigenschaften
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-1,3-benzothiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3OS/c24-20(16-8-9-19-18(11-16)21-14-25-19)22-17-7-4-10-23(13-17)12-15-5-2-1-3-6-15/h8-9,11,14-15,17H,1-7,10,12-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDQTUCTJJAANL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC4=C(C=C3)SC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzothiazolecarboxamide,n-[1-(cyclohexylmethyl)-3-piperidinyl]- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.